molecular formula C8H8FNO3 B1446955 (2-Fluoro-4-methyl-5-nitrophenyl)methanol CAS No. 1806480-23-8

(2-Fluoro-4-methyl-5-nitrophenyl)methanol

Cat. No. B1446955
M. Wt: 185.15 g/mol
InChI Key: WRXKWGJLBYHGKE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of “(2-Fluoro-4-methyl-5-nitrophenyl)methanol” is 185.15 . The compound has a density of 1.4±0.1 g/cm3 . The boiling point is 328.6±27.0 °C at 760 mmHg . The exact mass is 185.04882128 . The compound has a topological polar surface area of 66Ų .

Scientific Research Applications

  • Structural Analysis and Molecular Interactions : One study analyzed the structural properties of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a compound related to (2-Fluoro-4-methyl-5-nitrophenyl)methanol. It was found to have planar and parallel benzaldehyde and nitroaniline fragments, important for understanding its chemical behavior and potential applications (Clegg et al., 1999).

  • Chemosensor Development : Another study explored the use of similar compounds in the development of a Schiff base receptor for the detection of Al3+ ions. This research highlights the potential of (2-Fluoro-4-methyl-5-nitrophenyl)methanol derivatives in creating sensitive and selective sensors for metal ions (Manna et al., 2020).

  • Kinetics and Mechanism Studies : The kinetics of methanolysis and cyclization of compounds similar to (2-Fluoro-4-methyl-5-nitrophenyl)methanol have been studied, providing insights into their chemical reactions and potential applications in synthesis and catalysis (Sedlák et al., 2001).

  • Photochemistry Applications : Research on the photochemistry of compounds like flunitrazepam in methanol, which is structurally related to (2-Fluoro-4-methyl-5-nitrophenyl)methanol, offers insights into potential applications in photochemical reactions and light-sensitive materials (Givens et al., 1986).

  • Synthesis and Drug Research : Another study focused on the synthesis of 2',3'-dideoxy-3'-fluorouridines with potential anti-HIV activity, demonstrating the role of similar compounds in pharmaceutical research and development (Sofan et al., 1994).

  • Analytical Chemistry : The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole for labeling amino acids in high-performance liquid chromatography, an analysis technique that could be relevant for (2-Fluoro-4-methyl-5-nitrophenyl)methanol derivatives, was researched for its efficacy in sensitive detection (Watanabe & Imai, 1981).

  • N-Methylation and Transfer Hydrogenation : A study involving the use of methanol as both a C1 synthon and H2 source in N-methylation of amines and transfer hydrogenation of nitroarenes shows the potential of (2-Fluoro-4-methyl-5-nitrophenyl)methanol in catalysis and organic synthesis (Sarki et al., 2021).

Safety And Hazards

“(2-Fluoro-4-methyl-5-nitrophenyl)methanol” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2-fluoro-4-methyl-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXKWGJLBYHGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-methyl-5-nitrophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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